molecular formula C21H19N3O4 B10982448 N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10982448
M. Wt: 377.4 g/mol
InChI Key: QBYPPBCMZJGNHN-UHFFFAOYSA-N
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Description

“N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide” is a complex organic compound that features a benzofuran and phthalazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and phthalazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents might include acyl chlorides, amines, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with benzofuran and phthalazinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including their ability to modulate biological pathways involved in diseases.

Industry

Industrially, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid.

    Phthalazinone Derivatives: Compounds like 4-oxo-3,4-dihydrophthalazine.

Uniqueness

The uniqueness of “N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide” lies in its combined benzofuran and phthalazinone structure, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C21H19N3O4/c1-12(2)24-20(26)17-6-4-3-5-16(17)18(23-24)10-19(25)22-14-7-8-15-13(9-14)11-28-21(15)27/h3-9,12H,10-11H2,1-2H3,(H,22,25)

InChI Key

QBYPPBCMZJGNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)C(=O)OC4

Origin of Product

United States

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